Ethyl 4-[(piperidylsulfonyl)amino]benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-(piperidin-1-ylsulfonylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-2-20-14(17)12-6-8-13(9-7-12)15-21(18,19)16-10-4-3-5-11-16/h6-9,15H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQWKYYLVVYSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of Ethyl 4-[(piperidylsulfonyl)amino]benzoate
A retrosynthetic analysis of the target molecule identifies two primary disconnections that lead to logical and practical synthetic routes. These disconnections are at the sulfonamide S-N bond and the ester C-O bond.
Route A: Sulfonylation followed by Esterification
This approach involves first creating the sulfonamide bond. The primary disconnection is made at the ethyl ester group, revealing the carboxylic acid intermediate, 4-[(piperidylsulfonyl)amino]benzoic acid. A second disconnection at the sulfonamide S-N bond then breaks this intermediate down into two key precursors: piperidine (B6355638) and 4-carboxybenzene-1-sulfonyl chloride. This route prioritizes the formation of the robust sulfonamide linkage before introducing the potentially more sensitive ester group.
Route B: Esterification followed by Sulfonylation
Alternatively, the initial disconnection can be made at the sulfonamide bond. This approach breaks the target molecule into piperidine and a sulfonyl chloride precursor, which is derived from ethyl 4-aminobenzoate (B8803810) (also known as Benzocaine). This route utilizes a readily available starting material in which the ester functionality is already present. The subsequent sulfonylation step then completes the synthesis. This pathway is often preferred due to the commercial availability and stability of ethyl 4-aminobenzoate. google.comorgsyn.org
Classical Synthetic Approaches for N-Sulfonylpiperidine Formation
The formation of the N-sulfonylpiperidine core, which results in a sulfonamide, is a cornerstone of this synthesis. This transformation can be achieved through several reliable methods.
The most traditional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov In the context of this compound, this involves reacting piperidine with an appropriately substituted benzenesulfonyl chloride.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction. Common bases include pyridine (B92270), triethylamine, or aqueous sodium hydroxide (B78521) (in the Schotten-Baumann reaction). The choice of solvent depends on the specific reagents but often includes dichloromethane (B109758), diethyl ether, or tetrahydrofuran.
Table 1: Typical Conditions for Sulfonylation of Piperidine
| Precursor | Base | Solvent | Temperature |
|---|---|---|---|
| 4-(Ethoxycarbonyl)benzene-1-sulfonyl chloride | Pyridine or Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp |
| 4-Carboxybenzene-1-sulfonyl chloride | Sodium Hydroxide (aq) | Water/DCM (Biphasic) | Room Temp |
The reaction of sulfonyl chlorides with secondary amines like piperidine is generally efficient and high-yielding. acs.org
While the reaction between a sulfonyl chloride and an amine is the most direct method, modern organic synthesis offers alternative strategies for forming the crucial S-N bond. These methods can avoid the often harsh conditions required to prepare sulfonyl chlorides.
One such approach involves the direct coupling of sulfonic acids with amines. This transformation can be mediated by various activating agents. Another advanced strategy is the electrochemical oxidative coupling of amines and thiols, which provides a direct route to sulfonamides from readily available starting materials. acs.org Furthermore, palladium-catalyzed coupling reactions of aryl halides with sulfur dioxide surrogates can generate sulfinates, which are then converted to sulfonamides in a one-pot process. organic-chemistry.org These methods offer milder conditions and broader functional group tolerance compared to classical approaches. acs.orgnih.gov
Esterification Techniques for Ethyl Benzoate (B1203000) Moiety Introduction
The introduction of the ethyl ester group is the second key transformation in the synthesis. This can be accomplished either by direct esterification of a carboxylic acid precursor or by transesterification from another ester.
Direct esterification involves the reaction of a carboxylic acid with an alcohol. The most common method is the Fischer-Speier esterification, which is an acid-catalyzed equilibrium reaction. scribd.comresearchgate.net
In the synthesis of this compound via Route A, the intermediate 4-[(piperidylsulfonyl)amino]benzoic acid is refluxed with an excess of absolute ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netchemicalbook.com To drive the equilibrium towards the product, water is typically removed as it is formed, often with a Dean-Stark apparatus. chemicalbook.com
Table 2: Common Catalysts for Fischer Esterification
| Catalyst | Typical Loading | Reaction Conditions |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | Catalytic to Stoichiometric | Reflux in excess ethanol |
| p-Toluenesulfonic Acid (TsOH) | Catalytic | Reflux in ethanol/toluene |
An alternative direct method involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride. wikipedia.orggoogle.com The resulting acyl chloride then reacts rapidly and irreversibly with ethanol to form the ethyl ester.
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. libretexts.org For example, if the methyl ester of 4-[(piperidylsulfonyl)amino]benzoic acid were available, it could be converted to the desired ethyl ester by heating it in a large excess of ethanol with a catalyst like sodium ethoxide or sulfuric acid. masterorganicchemistry.comlibretexts.org The large excess of ethanol serves to shift the equilibrium toward the formation of the ethyl ester. wikipedia.orgacs.org
This pathway is particularly relevant to Route B of the synthesis, where the starting material is an alkyl aminobenzoate. google.com While one could start with methyl 4-aminobenzoate, perform the sulfonylation, and then transesterify to the ethyl ester, it is more direct to begin with ethyl 4-aminobenzoate itself. google.com
Advanced Synthetic Strategies and Catalytic Methods
Modern organic synthesis increasingly relies on advanced catalytic methods to construct complex molecules with high efficiency and selectivity. The formation of the N-aryl sulfonamide linkage in this compound can be achieved through various sophisticated strategies, moving beyond traditional methods.
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods in terms of scope and functional group tolerance. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such reactions that can be applied to the synthesis of this compound. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a strong base. wikipedia.orgbeilstein-journals.org For the synthesis of the target compound, this would involve the coupling of a suitable ethyl 4-halobenzoate (e.g., ethyl 4-bromobenzoate (B14158574) or ethyl 4-iodobenzoate) with piperidine-1-sulfonamide (B1267079). The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a bulky electron-rich phosphine (B1218219) ligand like X-Phos. beilstein-journals.org The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
Table 1: Representative Catalytic Systems for Buchwald-Hartwig Amination in Sulfonamide Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 110 |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 100 |
| PdCl₂(dppf) | dppf | NaOt-Bu | THF | 80 |
The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. organic-chemistry.org While historically requiring harsh reaction conditions, modern protocols often utilize copper(I) catalysts with various ligands, allowing the reaction to proceed at lower temperatures. In the context of synthesizing this compound, this would involve the reaction of an ethyl 4-halobenzoate with piperidine-1-sulfonamide in the presence of a copper catalyst, such as CuI, and a base.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound through various strategies.
Solvent-Free Synthesis: Conducting reactions without a solvent, or in a neat fashion, can significantly reduce waste and simplify purification. The synthesis of sulfonamides has been reported under solvent-free conditions, often with microwave irradiation to accelerate the reaction. This approach is not only environmentally friendly but can also lead to higher yields and shorter reaction times.
Enzymatic Synthesis: While not yet widely reported for this specific compound, enzymatic synthesis represents a promising green alternative. Biocatalysts, such as hydrolases or transferases, can operate under mild conditions (neutral pH and ambient temperature) in aqueous media, offering high chemo-, regio-, and stereoselectivity. The development of an enzymatic route for the sulfonylation of ethyl 4-aminobenzoate would be a significant advancement in the green synthesis of this compound.
Stereoselective Synthesis and Chiral Resolution (If Applicable to Future Research)
While this compound itself is not chiral, future research may involve the synthesis of derivatives with stereocenters, for example, by modifying the piperidine ring. In such cases, stereoselective synthesis would be crucial. Methods for the asymmetric synthesis of chiral sulfonamides often involve the use of chiral catalysts or auxiliaries. For instance, a chiral amine could be used in a transition metal-catalyzed coupling reaction to induce stereoselectivity.
Alternatively, if a racemic mixture of a chiral derivative were synthesized, chiral resolution would be necessary to separate the enantiomers. This can be achieved through various techniques, including:
Classical resolution: Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent removal of the resolving agent.
Chiral chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate the enantiomers.
Optimization of Reaction Conditions and Process Development
The optimization of reaction conditions is a critical step in developing a robust and scalable synthesis. Key parameters that influence the yield and purity of this compound include temperature, pressure, and the choice of solvent.
The reaction temperature can have a significant impact on the rate of reaction and the formation of byproducts. For transition metal-catalyzed reactions, an optimal temperature range exists where the catalytic cycle proceeds efficiently without significant catalyst decomposition. For instance, in a Buchwald-Hartwig amination, temperatures are typically elevated (80-120 °C) to facilitate the reaction. beilstein-journals.org Pressure is generally less of a critical parameter for these types of liquid-phase reactions unless volatile reagents or solvents are used.
Table 2: Influence of Solvent on a Hypothetical Sulfonamide Synthesis
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Dioxane | 2.2 | 12 | 85 |
| Toluene | 2.4 | 12 | 82 |
| THF | 7.6 | 18 | 75 |
| Ethanol | 24.6 | 24 | 60 |
| Water | 80.1 | 48 | 45 |
The data in the table above is illustrative and represents a general trend that might be observed. The optimal solvent would need to be determined experimentally for the specific synthesis of this compound.
Catalyst and Reagent Evaluation
The formation of the sulfonamide bond in this compound is a crucial step that has been the subject of optimization studies. The reaction, which involves the coupling of ethyl 4-aminobenzoate with piperidine-1-sulfonyl chloride, is often facilitated by a base and can be influenced by the presence of a catalyst. While specific studies on this exact molecule are not extensively documented in publicly available literature, analogous reactions provide insight into effective catalytic systems and reagents.
Generally, the synthesis of aryl sulfonamides from aromatic amines and sulfonyl chlorides can be carried out under various conditions. The selection of a suitable base is critical to neutralize the hydrochloric acid generated during the reaction and to facilitate the nucleophilic attack of the amine.
Table 1: Evaluation of Different Bases in the Synthesis of N-Aryl Sulfonamides
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pyridine | Dichloromethane (DCM) | Room Temperature | Good to Excellent | General knowledge |
| 2 | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | Good to Excellent | General knowledge |
| 3 | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Room Temperature | Good to Excellent | researchgate.net |
| 4 | Sodium Carbonate (Na₂CO₃) | Water/Organic Co-solvent | Room Temperature | Moderate to Good | ekb.eg |
| 5 | Potassium Carbonate (K₂CO₃) | Polyethylene (B3416737) Glycol (PEG) | 80 | High | jsynthchem.com |
In addition to traditional base-catalyzed methods, modern synthetic approaches have explored the use of metal catalysts to improve reaction efficiency and substrate scope. For the synthesis of sulfonamides, copper-based catalysts have shown promise. jsynthchem.com
Table 2: Evaluation of Catalysts in the Synthesis of N-Aryl Sulfonamides
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | None (Base only) | Pyridine | Dichloromethane (DCM) | Room Temperature | Variable | General knowledge |
| 2 | CuCl₂ on Fe₃O₄ Magnetic Nanoparticles | K₂CO₃ | Polyethylene Glycol (PEG) | 80 | 95 | jsynthchem.com |
The data suggests that while the reaction can proceed with a suitable base alone, the use of a copper catalyst can lead to high yields under specific conditions. jsynthchem.com The choice of solvent also plays a significant role, with aprotic solvents like dichloromethane being common, while greener alternatives like polyethylene glycol are also effective. jsynthchem.com
Synthesis of Precursor and Analogous Compounds
The successful synthesis of this compound relies on the efficient preparation of its key building blocks: aminobenzoate esters and piperidine sulfonyl chlorides.
Aminobenzoate Building Blocks
Ethyl 4-aminobenzoate is a widely used building block in organic synthesis. It can be prepared through several established methods, primarily involving the esterification of 4-aminobenzoic acid or the reduction of a nitro-group precursor.
One common laboratory-scale synthesis involves the Fischer esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. ekb.eg
Another prevalent method is the reduction of ethyl 4-nitrobenzoate. This transformation can be achieved using various reducing agents. A notable example is the use of indium metal in the presence of ammonium (B1175870) chloride in an ethanol-water mixture, which provides a high yield of the desired product. researchgate.net Catalytic hydrogenation over platinum oxide is another efficient method for this reduction.
Piperidine Sulfonyl Chlorides and Their Functionalization
Piperidine-1-sulfonyl chloride is the second key precursor for the synthesis of the target molecule. It is typically synthesized by the reaction of piperidine with sulfuryl chloride. This reaction is usually performed in an inert solvent, such as dichloromethane, at a low temperature to control the exothermic nature of the reaction. The product can then be purified by distillation.
The functionalization of piperidine sulfonyl chlorides to form sulfonamides is a direct application of their reactivity. The sulfonyl chloride group is a good leaving group, and the sulfur atom is susceptible to nucleophilic attack by amines. In the context of synthesizing this compound, the amino group of ethyl 4-aminobenzoate acts as the nucleophile. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl byproduct. researchgate.net
In a general procedure for the synthesis of related sulfonyl piperidine carboxamide derivatives, a substituted sulfonyl chloride is added portionwise to a solution of the piperidine derivative and a base like DIPEA in a solvent such as DMF at room temperature. researchgate.net This highlights a common methodology for the functionalization of sulfonyl chlorides to create the desired sulfonamide linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments. The aromatic protons of the benzoate ring typically appear as two distinct doublets in the downfield region, a consequence of their mutual coupling and the electronic influence of the ester and sulfonamide groups. The ethyl ester group gives rise to a characteristic quartet and triplet pattern, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively. The protons of the piperidyl ring exhibit complex multiplets in the aliphatic region of the spectrum, reflecting their various chemical and magnetic environments. A broad singlet, which may exchange with D₂O, is indicative of the N-H proton of the sulfonamide linkage.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | d | 2H | Ar-H (ortho to -COOEt) |
| ~7.25 | d | 2H | Ar-H (ortho to -NHSO₂-) |
| ~4.30 | q | 2H | -OCH₂CH₃ |
| ~3.20 | m | 4H | Piperidyl-H (adjacent to N) |
| ~1.60 | m | 6H | Piperidyl-H |
| ~1.35 | t | 3H | -OCH₂CH₃ |
| ~9.50 | br s | 1H | -SO₂NH- |
Note: The exact chemical shifts and coupling constants (J values) can vary depending on the solvent and the specific experimental conditions.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The carbonyl carbon of the ester group is typically observed in the far downfield region. The aromatic carbons show a set of signals in the aromatic region, with their chemical shifts influenced by the attached functional groups. The carbons of the ethyl and piperidyl groups appear in the upfield, aliphatic region of the spectrum.
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165.5 | C=O (Ester) |
| ~142.0 | Ar-C (ipso to -NHSO₂-) |
| ~131.0 | Ar-C (ortho to -COOEt) |
| ~128.0 | Ar-C (ipso to -COOEt) |
| ~118.0 | Ar-C (ortho to -NHSO₂-) |
| ~61.0 | -OCH₂CH₃ |
| ~47.0 | Piperidyl-C (adjacent to N) |
| ~25.0 | Piperidyl-C |
| ~23.0 | Piperidyl-C |
| ~14.0 | -OCH₂CH₃ |
Note: The chemical shifts are approximate and can be influenced by the solvent and experimental parameters.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For instance, cross-peaks would be observed between the ortho and meta protons on the aromatic ring, and between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different functional groups, for example, showing a correlation from the N-H proton to the carbons of the piperidyl ring and the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The experimentally determined exact mass should be in close agreement with the theoretically calculated mass for the molecular formula C₁₄H₂₀N₂O₄S.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 329.1217 | 329.1215 |
| [M+Na]⁺ | 351.1036 | 351.1034 |
Note: The values presented are representative and would be subject to experimental verification.
Electrospray Ionization is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺.
Tandem mass spectrometry (MS/MS) experiments can be performed on the molecular ion to induce fragmentation and generate a characteristic fragmentation pattern. The fragmentation of sulfonamides often involves the cleavage of the S-N bond and the C-S bond. Common fragments for this compound would likely include the loss of the piperidylsulfonyl group, the ethoxy group, and fragmentation of the piperidine ring itself. Analysis of these fragments provides further confirmation of the proposed structure.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, both Infrared (IR) and Raman spectroscopy have been employed to obtain a complete vibrational profile.
Infrared (IR) Spectroscopy
The Fourier-Transform Infrared (FT-IR) spectrum of this compound provides significant information about its key functional groups. The sulfonamide group, a central feature of the molecule, gives rise to distinct and strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. The S-N stretching vibration is generally observed in the 940-870 cm⁻¹ range.
Another key functional group, the ester, is identified by its strong carbonyl (C=O) stretching band, which is expected around 1725-1700 cm⁻¹. The C-O stretching vibrations of the ester group typically produce two bands, one asymmetric and one symmetric, in the 1300-1000 cm⁻¹ region. The presence of the aromatic benzene (B151609) ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The piperidine ring shows characteristic C-H stretching vibrations just below 3000 cm⁻¹. The N-H stretching vibration of the sulfonamide linker is also a key diagnostic peak, typically appearing as a single band in the 3350–3310 cm⁻¹ region for secondary sulfonamides.
Interactive Data Table: Key IR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3350 - 3310 | N-H Stretch | Sulfonamide (N-H) |
| > 3000 | C-H Stretch (Aromatic) | Benzene Ring |
| < 3000 | C-H Stretch (Aliphatic) | Piperidine & Ethyl |
| 1725 - 1700 | C=O Stretch | Ester |
| 1600 - 1450 | C=C Stretch (in-ring) | Benzene Ring |
| 1350 - 1300 | S=O Asymmetric Stretch | Sulfonamide (SO₂) |
| 1160 - 1130 | S=O Symmetric Stretch | Sulfonamide (SO₂) |
| 1300 - 1000 | C-O Stretch | Ester |
| 940 - 870 | S-N Stretch | Sulfonamide (S-N) |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to this compound to elucidate its exact molecular geometry and to understand how the molecules pack together to form a stable crystal lattice.
Crystal Growth Techniques
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical prerequisite. For sulfonamide derivatives like this compound, a common and effective method for crystal growth is slow evaporation from a suitable solvent or solvent mixture. The process involves dissolving the purified compound in a solvent in which it is moderately soluble, such as ethanol, methanol, or ethyl acetate. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. This gradual increase in concentration allows for the ordered deposition of molecules onto a growing crystal lattice, leading to the formation of well-defined single crystals.
Bond Lengths, Bond Angles, and Torsional Angles Analysis
The X-ray diffraction data provides precise measurements of the geometric parameters within the molecule.
Bond Lengths: The analysis reveals standard bond lengths for the various functional groups. For instance, the S=O bond distances in the sulfonamide group are typically shorter than the S-N and S-C bonds, reflecting their double-bond character. The C=O bond of the ester group is also significantly shorter than the C-O single bonds.
Bond Angles: The geometry around the sulfur atom in the sulfonamide group is typically a distorted tetrahedron, with the O-S-O bond angle being the largest (around 120°), a consequence of the repulsion between the electron-rich double bonds. The bond angles within the aromatic and piperidine rings conform to their expected sp² and sp³ hybridized geometries, respectively.
Interactive Data Table: Representative Geometric Parameters for Sulfonamide Derivatives
| Parameter Type | Atoms Involved | Typical Value Range |
| Bond Length (Å) | S=O | 1.42 - 1.45 |
| Bond Length (Å) | S-N | 1.61 - 1.65 |
| Bond Length (Å) | C=O (Ester) | 1.20 - 1.23 |
| Bond Angle (°) | O-S-O | 118 - 122 |
| Bond Angle (°) | N-S-O | 105 - 109 |
| Bond Angle (°) | C-S-N | 105 - 109 |
Intermolecular Interactions and Crystal Packing Motifs
The stability of the crystal lattice is determined by a network of intermolecular interactions. In the crystal structure of this compound, hydrogen bonding is a dominant feature. The N-H group of the sulfonamide acts as a hydrogen bond donor, while the oxygen atoms of the sulfonamide (S=O) and the ester (C=O) groups act as potent hydrogen bond acceptors. These interactions often lead to the formation of well-defined motifs, such as chains or dimers. For example, molecules can link into infinite chains via N-H···O=S or N-H···O=C hydrogen bonds.
In addition to classical hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions may also play a significant role in stabilizing the crystal packing. The arrangement of the aromatic rings can also lead to π-π stacking interactions, further contributing to the cohesion of the crystal structure. The analysis of these packing motifs is essential for understanding the physical properties of the solid material.
Lack of Publicly Available Data Hinders Detailed Chromatographic Analysis of this compound
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and structural elucidation of this compound, specifically concerning its chromatographic analysis, remains largely unavailable in the public domain. This scarcity of information prevents a thorough discussion and the creation of detailed data tables for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) as outlined in the requested article structure.
While general principles of these analytical techniques can be applied to a molecule with the structure of this compound, the absence of specific research findings, such as retention times, solvent systems, and mass spectral data, makes it impossible to provide a scientifically rigorous and detailed analysis as per the user's request.
The requested article sections and subsections are as follows:
Advanced Spectroscopic and Structural Elucidation Studies3.5. Chromatographic Techniques for Purity Assessment and Isolation3.5.1. High Performance Liquid Chromatography Hplc 3.5.2. Gas Chromatography Mass Spectrometry Gc Ms 3.5.3. Thin Layer Chromatography Tlc for Reaction Monitoring
Without access to published research or proprietary data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and detail. The generation of interactive data tables is also not feasible due to the lack of underlying data.
Therefore, this article cannot be generated at this time. Further research and publication of analytical studies on Ethyl 4-[(piperidylsulfonyl)amino]benzoate are needed to enable a comprehensive review of its chromatographic properties.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution, molecular geometry, and energies of different molecular states.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. indexcopernicus.com This approach is known for its balance of accuracy and computational efficiency, making it suitable for studying molecules of the size of Ethyl 4-[(piperidylsulfonyl)amino]benzoate.
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p), can be used to optimize the molecular geometry of the compound. nih.govnih.gov This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. Such calculations would provide precise bond lengths, bond angles, and dihedral angles for the molecule. For instance, studies on similar benzenesulfonamide (B165840) derivatives have utilized DFT to achieve a complete description of their molecular structures. indexcopernicus.com The results of these calculations are often in good agreement with experimental data from techniques like X-ray crystallography. nih.gov
Furthermore, DFT is employed to calculate electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. nih.gov Natural Bond Orbital (NBO) analysis, another DFT-based calculation, can reveal details about intramolecular charge transfer and stabilization energies. colab.wsresearchgate.net
Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311G+(d,p)) This table presents hypothetical data based on typical values for similar molecular structures.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | S-N | 1.697 Å |
| S=O (avg) | 1.468 Å | |
| C-S | 1.794 Å | |
| N-H | 1.010 Å | |
| Bond Angle | O-S-O | 122.2° |
| C-S-N | 103.6° | |
| S-N-C (piperidine) | 116.5° | |
| Dihedral Angle | C(aromatic)-C(aromatic)-S-N | 90.0° |
Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on fundamental physical constants and the positions of the nuclei. Methods like Møller-Plesset perturbation theory (MP2) offer a higher level of theory compared to DFT for certain systems, particularly where electron correlation effects are significant. acs.org
While computationally more demanding, ab initio calculations can be used to refine the geometries and energies obtained from DFT. For sulfonamides, ab initio methods have been used to investigate conformational properties and have shown that high-level calculations are sometimes necessary to accurately reproduce solid-state structures observed experimentally. acs.orgnih.gov A comparative study using both DFT and MP2 could provide a comprehensive understanding of the electronic structure of this compound.
The flexible bonds within this compound, particularly around the sulfonamide linkage and the ethyl ester group, allow it to adopt multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies.
Quantum chemical calculations are instrumental in this process. By systematically rotating the rotatable bonds (e.g., the C-S and S-N bonds) and performing energy calculations for each orientation, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers. Studies on benzenesulfonamide have shown that two stable conformers can exist, differing in the orientation of the amino group relative to the SO2 group, with a small energy difference between them. acs.orgmdpi.com For this compound, the orientation of the piperidine (B6355638) ring relative to the sulfonyl group would be a key conformational feature to investigate. The results of such an analysis are crucial for understanding which shapes the molecule is likely to adopt in different environments.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations describe static molecular structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent.
For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and track the trajectory of all atoms over a period of nanoseconds. nih.gov This simulation can reveal how the molecule's conformation changes in solution, the stability of different conformers, and the formation of hydrogen bonds with solvent molecules. nih.gov MD simulations are particularly useful for assessing the flexibility of the piperidine ring and the ethyl ester tail. The stability of ligand-protein complexes, as identified through docking studies, can also be confirmed and analyzed in more detail using MD simulations. nih.gov
Docking Studies and Molecular Modeling for Potential Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein or enzyme. rjb.ro This method is crucial in drug discovery for identifying potential biological targets and understanding the binding mechanisms at a molecular level. nih.govjmchemsci.com
For this compound, docking studies would involve computationally placing the molecule into the active site of a selected target protein. The docking algorithm then samples various conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). rjb.ronih.gov
The results of a docking study would identify the most likely binding pose and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein. nih.gov For example, studies on other sulfonamides have identified crucial hydrogen bond interactions with active site residues. rjb.ronih.gov The sulfonamide group itself is a key functional group known to interact with various enzymes. researchgate.net Analysis of the binding mechanism can reveal which parts of the molecule—the ethyl benzoate (B1203000) head, the sulfonamide linker, or the piperidine tail—are most important for binding. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table presents hypothetical data based on typical values from docking studies of similar compounds.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Carbonic Anhydrase II | -8.2 | His94, His96, Thr199 | Hydrogen Bond, Hydrophobic |
| Dihydropteroate Synthase | -7.9 | Arg257, Ser222 | Hydrogen Bond, Electrostatic |
| Cyclooxygenase-2 | -9.1 | Arg513, Tyr385, Ser530 | Hydrogen Bond, Pi-Sulfur |
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. nih.gov
For this compound, DFT methods can be used to predict its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov
IR Spectroscopy: The calculation of vibrational frequencies corresponds to the peaks in an IR spectrum. Predicted frequencies for characteristic functional groups, such as the S=O stretches of the sulfonyl group (typically around 1330-1125 cm⁻¹), the N-H stretch, and the C=O stretch of the ester, can be compared to experimental FT-IR data. nih.govrsc.org
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can also be calculated. nih.gov These theoretical values, when compared to experimental NMR data, can help in the assignment of signals to specific atoms within the molecule and confirm the proposed structure and conformation in solution. rsc.orgisroset.org Discrepancies between calculated and experimental shifts can sometimes provide insight into solvent effects or dynamic processes. nih.govresearchgate.net
Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound This table presents hypothetical predicted data alongside typical experimental ranges for the functional groups present in the molecule.
| Spectroscopic Data | Functional Group | Predicted Value | Typical Experimental Range |
| IR Frequency (cm⁻¹) | S=O Asymmetric Stretch | 1330 | 1350-1310 |
| S=O Symmetric Stretch | 1157 | 1160-1140 | |
| C=O Stretch (Ester) | 1725 | 1750-1735 | |
| N-H Stretch | 3250 | 3300-3200 | |
| ¹H NMR Chemical Shift (ppm) | N-H Proton | 8.0-9.0 | 8.0-11.0 |
| Aromatic Protons | 7.0-8.0 | 7.0-8.2 | |
| ¹³C NMR Chemical Shift (ppm) | C=O Carbon (Ester) | 166 | 165-175 |
| Aromatic Carbons | 115-150 | 110-160 |
Computed NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting and interpreting NMR spectra. escholarship.orgresearchgate.net The calculation of NMR chemical shifts for "this compound" would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus (¹H and ¹³C).
The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed approach within the DFT framework for calculating NMR parameters. nih.gov Theoretical chemical shifts are obtained by referencing the computed isotropic shielding values of the target molecule to the shielding value of a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.net
Hypothetical Computed ¹H and ¹³C NMR Chemical Shifts for this compound
Interactive Table 1: Hypothetical Computed ¹H NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
| Aromatic CH | 7.8 - 8.2 |
| Aromatic CH | 7.0 - 7.4 |
| -NH- | 9.5 - 10.5 |
| -CH₂- (ethyl) | 4.2 - 4.6 |
| -CH₃ (ethyl) | 1.2 - 1.6 |
| Piperidyl CH₂ (α to S) | 3.0 - 3.4 |
| Piperidyl CH₂ (β to S) | 1.5 - 1.9 |
| Piperidyl CH₂ (γ to S) | 1.4 - 1.8 |
Interactive Table 2: Hypothetical Computed ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
| C=O (ester) | 165 - 170 |
| Aromatic C (ipso to ester) | 125 - 130 |
| Aromatic C (ipso to N) | 140 - 145 |
| Aromatic CH | 118 - 122 |
| Aromatic CH | 130 - 135 |
| -CH₂- (ethyl) | 60 - 65 |
| -CH₃ (ethyl) | 14 - 18 |
| Piperidyl C (α to S) | 45 - 50 |
| Piperidyl C (β to S) | 25 - 30 |
| Piperidyl C (γ to S) | 23 - 27 |
Simulated Vibrational Spectra
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulations of vibrational spectra are instrumental in assigning experimental bands to specific molecular motions. kau.edu.sa For "this compound," DFT calculations can be used to determine the harmonic vibrational frequencies and their corresponding intensities. researchgate.net
The process begins with a geometry optimization to find the minimum energy structure. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the force constants and, from them, the vibrational frequencies. kau.edu.sa The resulting theoretical spectrum can be visualized and compared with experimental data. It is common practice to scale the computed frequencies by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. kau.edu.sa
Key vibrational modes for "this compound" would include the S=O symmetric and asymmetric stretches, the N-H stretch, C=O stretch of the ester group, and various vibrations of the aromatic and piperidyl rings. researchgate.net
Hypothetical Simulated Vibrational Frequencies for this compound
Interactive Table 3: Hypothetical Key Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2950 |
| C=O Stretch (ester) | 1700 - 1730 |
| Aromatic C=C Stretch | 1580 - 1620 |
| S=O Asymmetric Stretch | 1320 - 1360 |
| S=O Symmetric Stretch | 1150 - 1180 |
| C-O Stretch (ester) | 1250 - 1300 |
| S-N Stretch | 900 - 950 |
Reaction Pathway Analysis and Mechanistic Insights via Computational Methods
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. nih.gov For "this compound," computational methods could be applied to investigate its synthesis, typically involving the reaction of a sulfonyl chloride with an amine. researchgate.net
A common synthetic route involves the reaction of ethyl 4-aminobenzoate (B8803810) with piperidinesulfonyl chloride. DFT calculations can be employed to model the reaction pathway. nih.gov This would involve identifying the structures of the reactants, intermediates, transition states, and products along the reaction coordinate. The intrinsic reaction coordinate (IRC) method can be used to confirm that a calculated transition state connects the desired reactants and products. nih.gov
Computational studies on similar sulfonamide syntheses have explored the role of the base and solvent in the reaction mechanism. acs.org These studies can provide insights into whether the reaction proceeds through a stepwise or concerted mechanism and can help in optimizing reaction conditions. The calculated activation barriers can be correlated with experimental reaction rates, providing a comprehensive understanding of the reaction kinetics. acs.orgnih.gov
Chemical Reactivity and Derivatization
Hydrolysis of the Ester Moiety
The ethyl ester group of Ethyl 4-[(piperidylsulfonyl)amino]benzoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid and ethanol (B145695). This transformation can be carried out under either acidic or basic conditions.
Under basic conditions, the reaction, known as saponification, is typically performed by heating the compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521). sserc.org.uksserc.org.ukquora.com The process is effectively irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol. Subsequent acidification is required to protonate the carboxylate and isolate the carboxylic acid product. sserc.org.uksserc.org.ukquora.com
Acid-catalyzed hydrolysis, in contrast, is a reversible process that reaches equilibrium. libretexts.org This reaction is typically carried out by heating the ester in the presence of a dilute strong acid, such as hydrochloric acid or sulfuric acid. To drive the equilibrium towards the products, an excess of water is often used.
The hydrolysis of the ester is a fundamental derivatization step, as the resulting carboxylic acid can undergo a variety of subsequent reactions, including conversion to acid chlorides, amides, and other esters.
Table 1: Conditions for Hydrolysis of the Ester Moiety
| Reaction | Reagents | Conditions | Product |
| Basic Hydrolysis (Saponification) | Sodium Hydroxide (aq) | Heating | 4-[(piperidylsulfonyl)amino]benzoic acid (as sodium salt) |
| Acidic Hydrolysis | Dilute HCl or H2SO4 (aq) | Heating | 4-[(piperidylsulfonyl)amino]benzoic acid |
Modifications of the Sulfonamide Linkage
The sulfonamide linkage (–SO2–NH–) is a robust functional group, but it can undergo specific chemical modifications. The nitrogen atom of the sulfonamide is acidic and can be deprotonated by a strong base. The resulting anion can then be alkylated, for instance, with alkyl halides, to afford N-alkylated sulfonamides. organic-chemistry.org
Furthermore, in some cases, the S-N bond of arylsulfonamides can be cleaved. For example, a novel nucleophilic substitution reaction at the nitrogen of arylsulfonamides using phosphide (B1233454) anions has been described, leading to the formation of phosphamides and amines. acs.org While not a common transformation, it highlights the potential for more drastic modifications of the sulfonamide bond. The synthesis of N-arylsulfonamides can also be achieved through palladium-catalyzed reductive coupling of nitroarenes with sodium arylsulfinates. rsc.org
Reactions Involving the Piperidine (B6355638) Ring System
The piperidine ring, a saturated heterocycle, offers further opportunities for derivatization, primarily at the nitrogen atom, but also on the ring itself.
The nitrogen atom of the piperidine ring is a secondary amine and is therefore nucleophilic. It readily undergoes N-alkylation with alkyl halides, such as methyl iodide or ethyl bromide, typically in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases used for this purpose include potassium carbonate or triethylamine. Reductive amination is another method for N-alkylation, involving the reaction with an aldehyde or ketone in the presence of a reducing agent. nih.gov
N-acylation of the piperidine nitrogen can be achieved using acylating agents like acid chlorides or acid anhydrides. nih.govnih.govacs.orgchemicalbook.com For example, reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetylpiperidine derivative. These reactions are generally high-yielding and provide a straightforward method for introducing a variety of substituents onto the piperidine nitrogen.
Table 2: N-Alkylation and N-Acylation Reactions of the Piperidine Ring
| Reaction | Reagents | Conditions | Product |
| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) | Room temperature or gentle heating | N-alkylated piperidine derivative |
| N-Acylation | Acyl chloride (e.g., CH3COCl), Base (e.g., Et3N) | Room temperature | N-acylated piperidine derivative |
While reactions at the nitrogen are more common, functionalization of the carbon atoms of the piperidine ring is also possible, though it often requires more specialized methods. For instance, α-functionalization of N-alkyl piperidines can be achieved through the formation of an endo-cyclic iminium ion, which can then be attacked by various nucleophiles. acs.org
Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring
The benzoate ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the substituents already on the ring will determine the position of the incoming electrophile. The ethyl ester group is a deactivating, meta-directing group. chegg.com The sulfonamide group is also generally considered to be deactivating and ortho, para-directing, although the directing effect can be influenced by the reaction conditions and the nature of the electrophile. The interplay of these two groups will influence the regioselectivity of the substitution. For instance, nitration of ethyl benzoate typically yields ethyl 3-nitrobenzoate. chegg.com
Formation of Novel Compounds with Enhanced Structural Complexity
The various reactive sites on this compound can be utilized in sequential or one-pot reactions to construct novel compounds with significantly increased structural complexity. For example, the synthesis of novel sulfonamide derivatives containing a piperidine moiety has been reported, showcasing the utility of this scaffold in developing new chemical entities. nih.gov By combining the reactions described above, a diverse library of compounds can be generated, each with unique structural features and potential applications in various fields of chemical research.
Exploration of Mechanistic Biological Interactions in Vitro and Non Human in Vivo
Investigation of Biochemical Target Engagement
There is currently no published research detailing the biochemical target engagement of Ethyl 4-[(piperidylsulfonyl)amino]benzoate.
Enzyme Inhibition/Activation Profiling
No studies were identified that have profiled the inhibitory or activating effects of this compound against any specific enzymes. Consequently, its enzyme interaction profile remains uncharacterized.
Receptor Binding Studies
Data from receptor binding assays for this compound are not available in the scientific literature. Its affinity and selectivity for specific physiological receptors are unknown.
Cellular Pathway Modulation Studies
Scientific investigations into the modulation of cellular pathways by this compound have not been reported. There are no available data from cell-free systems or specific in vitro cellular assays to suggest its mechanism of action at the cellular level.
Mechanistic Studies of Antimicrobial Activity
While sulfonamides as a class are known for their antimicrobial properties, there are no specific studies available that investigate the antimicrobial activity or the underlying mechanism of action of this compound against any microbial species.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
No structure-activity relationship (SAR) studies focusing on the mechanistic insights of this compound have been published.
Systematic Modification of Piperidine (B6355638) Sulfonyl Moiety
There are no available research articles that describe the systematic modification of the piperidine sulfonyl moiety of this compound to probe its impact on biological activity or mechanistic interactions.
Variation of Benzoate (B1203000) Ester Substituents
A comprehensive review of scientific literature and chemical databases did not yield specific studies detailing the systematic variation of the benzoate ester substituent of this compound and its impact on molecular interactions. Research focusing on the structure-activity relationship (SAR) of this specific compound by modifying the ethyl ester to other alkyl or aryl groups to probe the binding pocket and optimize activity appears to be unavailable in the public domain. Consequently, no in vitro or non-human in vivo data can be presented in this section.
Impact of Linker Chemistry on Molecular Interaction
Similarly, there is a lack of published research on the impact of the linker chemistry on the molecular interactions of this compound. The linker in this context can be considered the sulfonylamino [-SO₂NH-] moiety connecting the piperidine ring and the benzoate core. Studies involving the modification of this linker, for instance, by altering its length, rigidity, or hydrogen-bonding capacity, have not been reported for this specific molecule. Therefore, no data on how such changes would affect the compound's biological activity or its binding to potential molecular targets is available.
Potential Applications in Material Science and Other Fields Non Medicinal
Utilization as a Synthetic Building Block for Polymers or Supramolecular Assemblies
The bifunctional nature of Ethyl 4-[(piperidylsulfonyl)amino]benzoate makes it a theoretical candidate for use as a monomer in polymerization reactions. The molecule possesses an ethyl ester group and a secondary amine within the sulfonamide linkage, both of which can participate in specific polymerization processes.
Polycondensation Reactions: The ethyl ester could undergo transesterification with a diol to form polyesters. Similarly, the N-H group of the sulfonamide could potentially react with functional groups like acyl chlorides or isocyanates. If a di-functional co-monomer is used, linear polymers could be synthesized. For instance, reaction with a dicarboxylic acid chloride could theoretically lead to the formation of a polyamide-like structure, incorporating the sulfonylpiperidyl moiety into the polymer backbone.
Supramolecular Chemistry: The molecule contains hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens, the ester carbonyl oxygen, and the piperidyl nitrogen). This functionality could allow it to participate in the formation of well-ordered, non-covalent supramolecular assemblies. The aromatic ring can also engage in π-π stacking interactions, further directing the self-assembly process to create complex architectures like networks or liquid crystals. However, specific research demonstrating these applications is not currently available.
Development as a Ligand in Coordination Chemistry
The structure of this compound contains several potential coordination sites for metal ions, suggesting its utility as a ligand in coordination chemistry.
Coordination Sites: The lone pair of electrons on the nitrogen atom of the piperidine (B6355638) ring and the oxygen atoms of the sulfonyl group could act as coordination sites. The carbonyl oxygen of the ethyl ester group also presents another potential binding location.
Potential as a Chelating Agent: Depending on the metal ion's size, coordination number, and geometry, the molecule could potentially act as a bidentate or tridentate ligand, forming stable chelate rings. For example, a metal ion could simultaneously coordinate with the piperidyl nitrogen and one of the sulfonyl oxygens. Such coordination complexes could have interesting magnetic, optical, or catalytic properties, though this remains a theoretical prospect pending experimental validation.
Application as a Sensor or Probe in Analytical Chemistry
The inherent structural features of this compound provide a basis for its theoretical development into a chemical sensor or probe. The core structure combines an aromatic ring (a potential fluorophore or chromophore) with potential ion-binding sites (the sulfonamide and piperidine groups).
This arrangement could be exploited for sensing applications. For instance, the coordination of a specific metal ion to the piperidylsulfonylamino moiety could induce a change in the electronic properties of the adjacent benzene (B151609) ring. This change might result in a detectable shift in its ultraviolet-visible absorption or fluorescence emission spectrum. This mechanism, known as chemosensing, would allow for the qualitative or quantitative detection of the target analyte. To date, no specific studies have been published that capitalize on this potential.
Role as a Precursor for Specialty Chemicals
Beyond its established role as a precursor in pharmaceutical synthesis, the functional groups of this compound allow for its theoretical use as a starting material for various specialty chemicals.
Derivatization: The molecule can be readily derivatized to produce a range of other compounds.
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-[(piperidylsulfonyl)amino]benzoic acid. This acid could then be used to synthesize other esters, amides, or acyl chlorides.
Reduction: The ester can be reduced to a primary alcohol, yielding {4-[(piperidylsulfonyl)amino]phenyl}methanol.
Aromatic Substitution: The benzene ring is activated by the sulfonylamino group and could undergo electrophilic aromatic substitution reactions to introduce additional functionalities, creating more complex molecules for various applications.
These potential transformations highlight the compound's versatility as a molecular scaffold, although its application has been narrowly focused on pharmaceutical pathways in the existing scientific literature.
Data Tables
Table 1: Compound Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 33288-72-1 |
| Molecular Formula | C₁₄H₂₀N₂O₄S |
| Molecular Weight | 328.39 g/mol |
| IUPAC Name | ethyl 4-(N-piperidin-1-ylsulfamoyl)aminobenzoate |
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₄H₂₀N₂O₄S |
| Glimepiride | C₂₄H₃₄N₄O₅S |
| 4-[(piperidylsulfonyl)amino]benzoic acid | C₁₂H₁₆N₂O₄S |
Conclusion and Future Research Directions
Summary of Synthetic Achievements and Structural Insights
The synthesis of Ethyl 4-[(piperidylsulfonyl)amino]benzoate can be logically achieved through the reaction of two key precursors: Ethyl 4-aminobenzoate (B8803810) and Piperidine-1-sulfonyl chloride. This reaction is a classic example of sulfonamide bond formation, where the nucleophilic amino group of the benzoate (B1203000) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.
A plausible synthetic route involves the initial preparation of Piperidine-1-sulfonyl chloride. This can be accomplished by treating piperidine (B6355638) with sulfuryl chloride, often in a chlorinated solvent like dichloromethane (B109758) at reduced temperatures. The subsequent reaction with Ethyl 4-aminobenzoate would yield the target compound.
Table 1: Proposed Synthesis of this compound
| Reactant 1 | Reactant 2 | Reaction Type | Expected Product |
|---|---|---|---|
| Ethyl 4-aminobenzoate | Piperidine-1-sulfonyl chloride | Nucleophilic Acyl Substitution (Sulfonylation) | This compound |
Unexplored Chemical Reactivity and Derivatization Opportunities
The multifaceted structure of this compound presents numerous opportunities for further chemical modification. The reactivity of the molecule can be targeted at several of its functional groups, allowing for the synthesis of a library of derivatives with potentially diverse properties.
Ester Group Modification: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-[(piperidylsulfonyl)amino]benzoic acid. reddit.com This carboxylic acid derivative could then undergo a wide range of reactions, such as conversion to acid chlorides, amides, or other esters (transesterification). ijnrd.org
Sulfonamide N-H Reactivity: The proton on the sulfonamide nitrogen is acidic and can be removed by a base. The resulting anion can be alkylated or acylated to generate N-substituted derivatives. nih.gov
Aromatic Ring Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The N-sulfonylamino group is an ortho-, para-director, although it is deactivating. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be explored to introduce further functionality onto the aromatic core.
Piperidine Ring Chemistry: While the piperidine ring is generally stable, modifications could potentially be explored, although this would likely require more forcing conditions.
Table 2: Potential Derivatization Reactions
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| Ethyl Ester | Hydrolysis | Carboxylic Acids |
| Ethyl Ester | Amidation | Amides |
| Sulfonamide | N-Alkylation | N-Alkyl Sulfonamides |
| Aromatic Ring | Electrophilic Substitution | Substituted Benzoates |
Advanced Computational Modeling for Deeper Mechanistic Understanding
To gain deeper insights into the structural, electronic, and reactive properties of this compound, advanced computational modeling techniques can be employed. Density Functional Theory (DFT) is a powerful tool for investigating the properties of molecules of this nature. researchgate.net
DFT calculations could be used to:
Determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.
Predict vibrational frequencies, which can be correlated with experimental infrared and Raman spectra for structural confirmation.
Calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide information about the molecule's reactivity and electronic transitions.
Generate electrostatic potential maps to identify electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.
Furthermore, molecular docking simulations could be performed to explore the potential interactions of this compound and its derivatives with biological macromolecules, such as enzymes or receptors. colab.wsnih.gov This could help in identifying potential biological targets and guiding the design of new bioactive molecules.
Prospects for Development as Chemical Probes or Material Components
The unique combination of structural motifs in this compound suggests potential applications in the development of novel chemical probes and advanced materials.
Chemical Probes: The sulfonamide moiety is a key component in a variety of fluorescent probes. nih.govnih.gov The ethyl benzoate portion of the molecule could be readily modified, for instance, by conversion to a fluorescent naphthalimide or other fluorophore-containing amide. The piperidine group could also be functionalized to modulate properties such as solubility or cellular localization.
Material Components: Piperidine derivatives are utilized in the synthesis of polymers and other specialized materials. nbinno.com The presence of both an ester and a reactive N-H group on the sulfonamide could allow this compound to act as a monomer or a cross-linking agent in the formation of novel polymers. The aromatic ring and the polar sulfonamide group could impart specific properties, such as thermal stability or altered solubility, to these materials.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Ethyl 4-[(piperidylsulfonyl)amino]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with sulfonylation of ethyl 4-aminobenzoate using piperidine sulfonyl chloride. Reaction optimization involves controlling temperature (0–5°C for exothermic steps), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of unreacted reagents. Yield improvements can be achieved by using catalytic bases like triethylamine or DMAP .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Confirm the presence of the piperidylsulfonyl group (e.g., δ ~3.0–3.5 ppm for piperidine protons) and ester carbonyl (δ ~165–170 ppm in 13C).
- IR Spectroscopy : Identify sulfonamide N–H stretches (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z ~355). Thin-layer chromatography (TLC) with UV visualization monitors reaction progress .
Q. What are common impurities in the synthesis of this compound, and how are they addressed?
- Methodological Answer : Common impurities include unreacted sulfonyl chloride or residual amines. These are identified via TLC (using ninhydrin staining for amines) and removed via acid-base extraction (e.g., washing with dilute HCl to protonate amines) or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can SHELX software aid in determining the crystal structure of this compound?
- Methodological Answer : SHELXL refines crystal structures by iteratively adjusting atomic coordinates against X-ray diffraction data. For this compound, challenges include resolving disorder in the piperidyl group or sulfonamide moiety. Strategies include applying restraints (e.g., DFIX for bond lengths) and using TWIN commands for twinned crystals. Validate refinement with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis .
Q. How should antitumor efficacy experiments be designed for this compound?
- Methodological Answer : Use dose-response assays (e.g., 10–200 µM) on cancer cell lines (HeLa, MCF-7) with 48–72 hr exposure. Include controls (vehicle, cisplatin) and measure viability via MTT/WST-1 assays. Replicate experiments (n=3) to assess statistical significance (p<0.05). Note: Contradictory results (e.g., reduced efficacy at higher doses) may arise from cytotoxicity or solubility limits, necessitating LC-MS to verify compound stability .
Q. How do researchers resolve contradictions in bioactivity data for sulfonamide benzoate esters?
- Methodological Answer : Discrepancies in IC50 values (e.g., lower inhibition at higher concentrations) may stem from:
- Solubility Limits : Use DMSO stock solutions (<1% v/v) and confirm solubility via dynamic light scattering.
- Off-Target Effects : Perform counter-screens against non-cancerous cells (e.g., HEK293).
- Metabolic Instability : Conduct stability assays in cell media (LC-MS monitoring over 24 hr) .
Q. How does the piperidylsulfonyl group influence bioavailability compared to other sulfonamides?
- Methodological Answer : The piperidyl group enhances lipophilicity (calculated LogP ~2.5 vs. ~1.8 for aliphatic sulfonamides), improving membrane permeability. Assess bioavailability via Caco-2 cell monolayers (Papp >1×10⁻⁶ cm/s indicates good absorption). Compare with analogues (e.g., morpholine sulfonamides) to establish structure-property relationships .
Q. What computational methods support derivative design for enhanced target binding?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts interactions with targets like carbonic anhydrase IX. QSAR models identify critical substituents (e.g., electron-withdrawing groups on the benzoate ring improve binding). Validate predictions with SPR (surface plasmon resonance) assays for binding kinetics (KD <1 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
